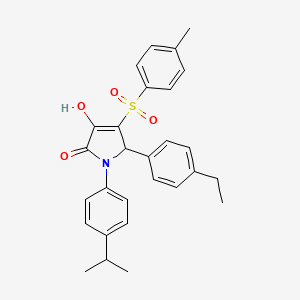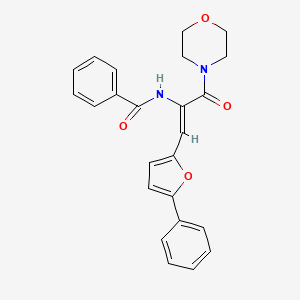
ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds . They can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of triazole derivatives has been studied extensively . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . These compounds have shown promising cytotoxic activity against certain cell lines . For example, compounds bearing 2,4-diflouro group at the phenyl moiety demonstrated adequate cytotoxic effect .
科学的研究の応用
Anticancer Agents
The compound is a derivative of 1,2,4-triazole, which has been reported to show promising anticancer activity . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Selectivity Against Cancer Cell Lines
Most of the synthesized compounds have proper selectivity against cancer cell lines . This means they can potentially be used to target cancer cells while leaving normal cells unaffected, which is a key goal in cancer treatment .
Apoptosis Induction
Some derivatives of the compound have been found to induce apoptosis in BT-474 cells . Apoptosis, or programmed cell death, is a mechanism that can be triggered to kill cancer cells .
Inhibition of Colony Formation
The compound has been found to inhibit colony formation in BT-474 cells in a concentration-dependent manner . This could potentially slow down or stop the growth of cancer cells .
Coordination Chemistry
The compound contains a btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] binding motif . This motif has been found to have a wide range of applications in coordination chemistry .
Use in Catalysis
The btp binding motif in the compound can potentially be used in catalysis . Catalysts are substances that speed up chemical reactions, and are widely used in various fields of science and industry .
Enzyme Inhibition
The compound can potentially be used as an enzyme inhibitor . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity .
Photochemistry Applications
The btp binding motif in the compound can potentially be used in photochemistry , which is the study of the chemical effects of light .
特性
IUPAC Name |
ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O3S/c1-2-23-12(22)9-5-24-13(16-9)17-11(21)8-3-4-10(19-18-8)20-7-14-6-15-20/h3-7H,2H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMFBSMZDCXMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

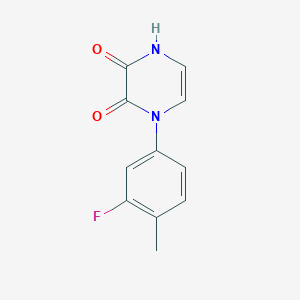
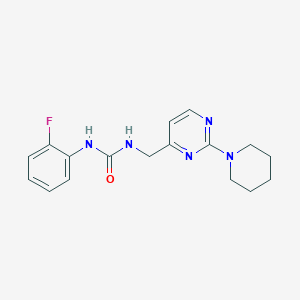
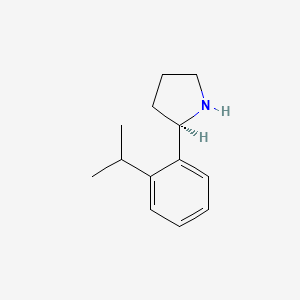
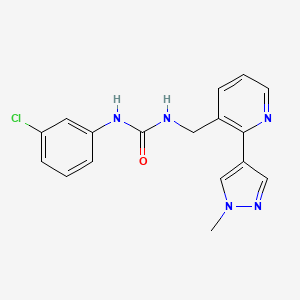
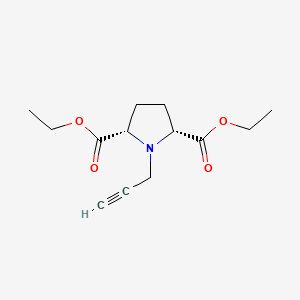

![2-(diethylamino)-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648439.png)
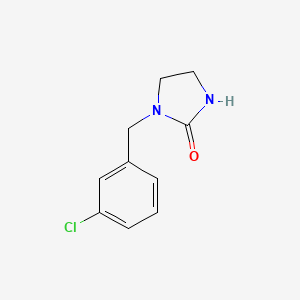
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)
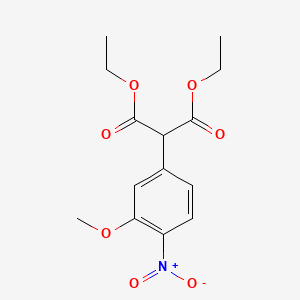

![3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2648448.png)
